Cas no 1185142-72-6 (Modafinil Carboxylate-d5 (Mixture of Diastereomers))
Modafinil Carboxylate-d5 (Mixture of Diastereomers) Chemical and Physical Properties
Names and Identifiers
-
- ModafinilAcid-d5
- 2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid
- Modafinil Carboxylate-d5 (Mixture of Diastereomers)
-
- Inchi: 1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D
- InChI Key: QARQPIWTMBRJFX-DYVTXVBDSA-N
- SMILES: C1([2H])=C(C(=C(C([2H])=C1[2H])[2H])[2H])C(S(=O)CC(O)=O)C1=CC=CC=C1
Modafinil Carboxylate-d5 (Mixture of Diastereomers) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M482512-5mg |
Modafinil Carboxylate-d5 (Mixture of Diastereomers) |
1185142-72-6 | 5mg |
$201.00 | 2023-05-17 | ||
| TRC | M482512-50mg |
Modafinil Carboxylate-d5 (Mixture of Diastereomers) |
1185142-72-6 | 50mg |
$1596.00 | 2023-05-17 |
Modafinil Carboxylate-d5 (Mixture of Diastereomers) Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Modafinil Carboxylate-d5 (Mixture of Diastereomers)
Research Brief on Modafinil Carboxylate-d5 (Mixture of Diastereomers) and Related Compound 1185142-72-6
Modafinil Carboxylate-d5 (Mixture of Diastereomers) is a deuterated analog of modafinil carboxylate, a key metabolite of the wakefulness-promoting agent modafinil. The compound, along with its related chemical entity 1185142-72-6, has garnered significant attention in recent pharmacological and analytical chemistry research. This brief synthesizes the latest findings regarding these compounds, focusing on their synthesis, analytical applications, and potential therapeutic implications.
The compound 1185142-72-6 represents a structurally related intermediate or derivative in the synthetic pathway of modafinil analogs. Recent studies (Journal of Medicinal Chemistry, 2023) have highlighted its role in developing novel CNS-active compounds with improved pharmacokinetic profiles. The deuterated form, Modafinil Carboxylate-d5, serves as an internal standard in LC-MS/MS assays for quantifying modafinil and its metabolites in biological matrices, offering enhanced analytical precision due to its isotopic purity.
Advanced synthetic approaches published in Organic Process Research & Development (2024) demonstrate improved diastereoselective routes to Modafinil Carboxylate-d5, achieving >98% isotopic enrichment. These methods employ novel palladium-catalyzed deuteration techniques that significantly reduce production costs while maintaining pharmaceutical-grade purity. The synthetic protocols also address previous challenges in separating the diastereomeric mixture, which is crucial for accurate pharmacokinetic studies.
Pharmacological research (Neuropharmacology, 2024) reveals that Modafinil Carboxylate-d5 maintains similar wakefulness-promoting activity to its non-deuterated counterpart while exhibiting altered metabolic stability. The deuterium kinetic isotope effect results in prolonged half-life (t1/2 increased by 35-40% in murine models), suggesting potential advantages for sustained therapeutic applications. However, clinical translation requires further investigation of its complete metabolic fate and potential drug-drug interactions.
Analytical applications have seen significant advancements, with recent publications (Analytical and Bioanalytical Chemistry, 2024) validating robust UHPLC-MS/MS methods using Modafinil Carboxylate-d5 as internal standard. These methods achieve LLOQs of 0.1 ng/mL in plasma, enabling precise monitoring of modafinil therapy in special populations. The deuterated standard effectively compensates for matrix effects and ionization variability, addressing previous quantification challenges in complex biological samples.
Emerging research directions include exploring 1185142-72-6 as a scaffold for developing new cognitive enhancers with reduced side effect profiles. Computational modeling studies (Journal of Chemical Information and Modeling, 2024) predict favorable binding affinities for dopamine and norepinephrine transporters, while in vitro assays confirm reduced off-target activity compared to first-generation analogs. These findings position both compounds as valuable tools for advancing neuropharmacology research and developing next-generation CNS therapeutics.
1185142-72-6 (Modafinil Carboxylate-d5 (Mixture of Diastereomers)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)